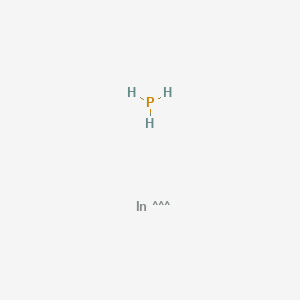
Indium--phosphane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–phosphane (1/1) is a binary compound composed of indium and phosphorus. It is known for its unique properties and applications in various fields, including electronics, optoelectronics, and materials science. The compound has a zinc blende crystal structure, which is a type of cubic lattice structure. This structure is composed of indium and phosphorus atoms arranged in a lattice of cube-shaped cells, with each cell containing four indium atoms and four phosphorus atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium–phosphane (1/1) can be synthesized through several methods. One common method involves the reaction of white phosphorus with indium iodide at high temperatures (around 400°C). Another method includes the direct combination of purified indium and phosphorus elements at high temperature and pressure. Additionally, the thermal decomposition of a mixture of a trialkyl indium compound and phosphine can also yield indium–phosphane (1/1) .
Industrial Production Methods: In industrial settings, the production of indium–phosphane (1/1) often involves the use of high-purity indium and phosphorus. The process typically includes steps such as zone refining, melting, and leveling to achieve the desired purity levels. Metal-organic and molecular beam epitaxial methods are also employed to develop multilayered structures involving indium–phosphane (1/1) .
Análisis De Reacciones Químicas
Types of Reactions: Indium–phosphane (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acids, resulting in the formation of indium salts and phosphine gas. The compound can also participate in reactions with halogens, leading to the formation of indium halides and phosphorus halides .
Common Reagents and Conditions: Common reagents used in reactions with indium–phosphane (1/1) include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from reactions involving indium–phosphane (1/1) include indium halides, phosphorus halides, and phosphine gas. These products have various applications in different fields, including materials science and electronics .
Aplicaciones Científicas De Investigación
Indium–phosphane (1/1) has a wide range of applications in scientific research. In the field of chemistry, it is used as a precursor for the synthesis of indium-containing compounds, which are utilized in catalysts and chemical reactions. In biology and medicine, indium–phosphane (1/1) nanoparticles have been investigated for their potential use in biomedical imaging and drug delivery systems .
In the electronics industry, indium–phosphane (1/1) is used in the production of semiconductors, where it helps control the electrical properties of the material. It is also employed in the fabrication of photonic integrated circuits, which are essential for high-speed communication systems .
Mecanismo De Acción
The mechanism of action of indium–phosphane (1/1) involves its interaction with various molecular targets and pathways. In the context of semiconductor applications, the compound’s unique crystal structure and high electron mobility enable efficient charge transport and light emission. This makes it an ideal material for optoelectronic devices such as lasers and light-emitting diodes .
In biomedical applications, indium–phosphane (1/1) nanoparticles can interact with biological molecules, facilitating targeted drug delivery and imaging.
Comparación Con Compuestos Similares
- Indium arsenide (InAs)
- Indium antimonide (InSb)
- Gallium phosphide (GaP)
- Indium gallium phosphide (InGaP)
Propiedades
Número CAS |
325833-37-2 |
|---|---|
Fórmula molecular |
H3InP |
Peso molecular |
148.816 g/mol |
InChI |
InChI=1S/In.H3P/h;1H3 |
Clave InChI |
FHIVHGIKSGOGRH-UHFFFAOYSA-N |
SMILES canónico |
P.[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
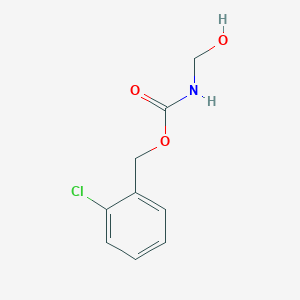

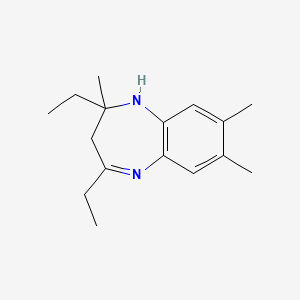
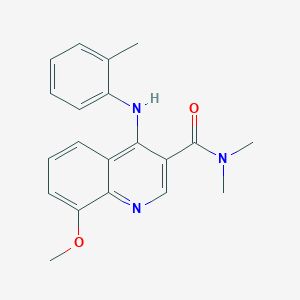
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
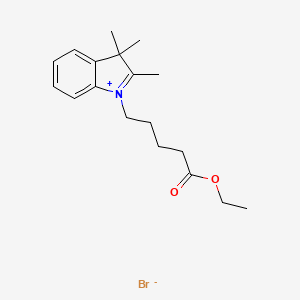


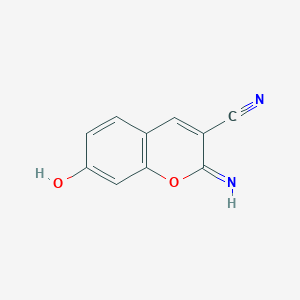

![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
